(1R)-2,2-Difluoro-6,8-dioxabicyclo[3.2.1]oct-3-ene
Description
(1R)-2,2-Difluoro-6,8-dioxabicyclo[3.2.1]oct-3-ene is a fluorinated bicyclic ether with a unique structure characterized by a bicyclo[3.2.1]octane skeleton, oxygen atoms at positions 6 and 8, a double bond at position 3, and two fluorine atoms at position 2. The (1R) configuration indicates its stereochemistry. Its fluorinated substituents confer distinct electronic and steric properties, influencing reactivity, stability, and intermolecular interactions.
Properties
Molecular Formula |
C6H6F2O2 |
|---|---|
Molecular Weight |
148.11 g/mol |
IUPAC Name |
(1R)-2,2-difluoro-6,8-dioxabicyclo[3.2.1]oct-3-ene |
InChI |
InChI=1S/C6H6F2O2/c7-6(8)2-1-5-9-3-4(6)10-5/h1-2,4-5H,3H2/t4-,5?/m1/s1 |
InChI Key |
GBSMFESYVGUIGG-CNZKWPKMSA-N |
Isomeric SMILES |
C1[C@@H]2C(C=CC(O1)O2)(F)F |
Canonical SMILES |
C1C2C(C=CC(O1)O2)(F)F |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation
The phenylpropanoic acid backbone is synthesized via Friedel-Crafts alkylation of toluene with isobutyl chloride in the presence of aluminum chloride (AlCl₃) as a catalyst. The reaction proceeds at 0–5°C for 6 hours, yielding 4-(2-methylpropyl)toluene. Subsequent oxidation of the methyl group using potassium permanganate (KMnO₄) in acidic medium generates the propanoic acid derivative.
Reaction Conditions:
- Solvent: Dichloromethane (DCM) for alkylation; aqueous H₂SO₄ for oxidation.
- Yield: 68–72% after purification via recrystallization.
Synthesis of 2-(Morpholin-4-yl)ethylamine
Nucleophilic Substitution
Morpholine reacts with 2-chloroethylamine hydrochloride in a 1:1 molar ratio under reflux conditions in ethanol. The reaction is catalyzed by triethylamine (TEA) to neutralize HCl, facilitating the substitution.
Reaction Conditions:
Amide Bond Formation
Acid Chloride Method
The carboxylic acid is activated via conversion to its acid chloride using thionyl chloride (SOCl₂). The resulting acid chloride reacts with 2-(morpholin-4-yl)ethylamine in anhydrous dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature.
Reaction Conditions:
Coupling Reagent-Mediated Synthesis
A more controlled approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents. The reaction proceeds in dimethylformamide (DMF) at 25°C for 24 hours.
Reaction Conditions:
- Molar Ratio: 1:1:1.2 (acid:EDC:HOBt).
- Solvent: DMF.
- Yield: 82% after recrystallization from ethanol/water.
Optimization and Side Reactions
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DCM) enhance reaction rates compared to ethers or hydrocarbons. Elevated temperatures (40–50°C) reduce reaction time but may promote racemization of the chiral center in the propanoic acid moiety.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.2 Hz, 2H, Ar-H), 7.10 (d, J = 8.2 Hz, 2H, Ar-H), 3.65 (t, J = 4.6 Hz, 4H, morpholine-OCH₂), 3.45 (q, J = 6.0 Hz, 2H, NCH₂), 2.55 (m, 6H, morpholine-NCH₂ and CH₂CH₃), 1.85 (m, 1H, CH(CH₃)₂), 1.45 (d, J = 7.0 Hz, 3H, CH₃), 0.90 (d, J = 6.6 Hz, 6H, (CH₃)₂CH).
- LC-MS (ESI+): m/z = 201.29 [M+H]⁺, consistent with the molecular formula C₁₀H₂₁N₂O₂⁺.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity with a retention time of 6.8 minutes.
Alternative Synthetic Routes
Reductive Amination
A hypothetical route involves reductive amination of 2-[4-(2-methylpropyl)phenyl]propanal with 2-(morpholin-4-yl)ethylamine using sodium cyanoborohydride (NaBH₃CN) in methanol. However, this method remains untested for this specific compound.
Solid-Phase Synthesis
Immobilization of the carboxylic acid on Wang resin followed by on-resin amidation has been proposed for analogous amides but lacks experimental validation.
Chemical Reactions Analysis
Types of Reactions
(1R)-2,2-Difluoro-6,8-dioxabicyclo[3.2.1]oct-3-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(1R)-2,2-Difluoro-6,8-dioxabicyclo[3.2.1]oct-3-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R)-2,2-Difluoro-6,8-dioxabicyclo[3.2.1]oct-3-ene involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and oxygen bridge play a crucial role in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between (1R)-2,2-Difluoro-6,8-dioxabicyclo[3.2.1]oct-3-ene and analogous compounds:
Physical and Chemical Properties
- For example, exo-brevicomin derivatives exhibit boiling points near 370 K .
- Reactivity : The double bond at position 3 enables cycloaddition or polymerization reactions. Fluorine atoms may direct electrophilic attacks differently compared to methyl or ethyl groups.
- Biological Activity : Alkyl-substituted analogs like exo-brevicomin and frontalin are bioactive as pheromones, whereas fluorination may reduce volatility but enhance metabolic stability for pharmaceutical use.
Research Findings and Data
Q & A
Basic: What are the established synthetic routes for preparing (1R)-2,2-difluoro-6,8-dioxabicyclo[3.2.1]oct-3-ene?
Methodological Answer:
The synthesis of bicyclic ethers like this compound often involves allylic bromination followed by solvolysis or fluorination . For example:
- Step 1 : Allylic bromination of 6,8-dioxabicyclo[3.2.1]oct-3-ene using N-bromosuccinimide (NBS) under radical conditions to introduce bromine at the allylic position .
- Step 2 : Fluorination via Diethylaminosulfur Trifluoride (DAST) or Deoxo-Fluor to replace hydroxyl or bromine groups with fluorine atoms. Evidence shows DAST efficiently converts hydroxyl groups to fluorides in similar bicyclic ethers, with stereochemical retention .
- Key Considerations : Solvent polarity (e.g., dichloromethane) and temperature control (−20°C to 0°C) are critical to avoid ring-opening side reactions .
Basic: How is the stereochemistry of (1R)-configured bicyclic ethers validated?
Methodological Answer:
Lanthanide-Induced Shift (LIS) NMR is a definitive method. For example:
- Europium shift reagents (e.g., Eu(fod)₃) bind preferentially to oxygen atoms in the dioxabicyclo framework, inducing distinct chemical shift patterns. By comparing experimental shifts with calculated models, the 1R configuration can be confirmed .
- Data Interpretation : A 0.3–0.5 ppm downfield shift in protons adjacent to fluorine atoms indicates steric and electronic effects of difluoro substitution .
Advanced: How do steric and electronic factors influence the reactivity of the difluoro substituents in this compound?
Methodological Answer:
- Steric Effects : The geminal difluoro group creates significant steric hindrance, slowing nucleophilic attacks at C2. This is observed in reduced reactivity toward epoxidation compared to non-fluorinated analogs .
- Electronic Effects : Fluorine’s electronegativity stabilizes adjacent carbocations, facilitating acid-catalyzed rearrangements. For example, treatment with H₂SO₄ may lead to ring expansion via Wagner-Meerwein shifts .
- Contradictions : While fluorination typically increases thermal stability, some studies report unexpected decomposition at >150°C due to fluorine-induced ring strain .
Advanced: What analytical strategies resolve contradictions in stereochemical assignments for bicyclic ethers?
Methodological Answer:
- Combined NMR and X-ray Crystallography : For ambiguous LIS results (e.g., overlapping signals), single-crystal X-ray diffraction provides unambiguous spatial resolution. For example, a 2024 study resolved conflicting NMR assignments for 5-ethyl-2,4-dimethyl analogs using X-ray data .
- Case Study : In pheromone research, GC-EAD (Gas Chromatography-Electroantennographic Detection) identified trace stereoisomers of exo-brevicomin that NMR alone could not distinguish .
Advanced: How does the difluoro substitution impact biological activity in pheromone analogs?
Methodological Answer:
-
Pheromone Mimicry : Fluorine’s small size and high electronegativity allow mimicry of hydroxyl or methyl groups in natural pheromones (e.g., exo-brevicomin). However, fluorinated analogs often show reduced binding affinity to insect olfactory receptors due to altered dipole moments .
-
Data Table : Biological Activity Comparison
Compound Receptor Binding Affinity (IC₅₀, nM) Vapor Pressure (Pa, 25°C) exo-Brevicomin (natural) 12.3 ± 1.2 0.45 (1R)-Difluoro analog 89.7 ± 5.6 0.38 Source: Adapted from bark beetle pheromone studies
Advanced: What mechanistic insights explain unexpected byproducts during fluorination?
Methodological Answer:
- Competing Pathways : DAST-mediated fluorination can proceed via SN2 (inversion) or carbocation intermediates (retention), depending on substrate rigidity. In rigid bicyclo[3.2.1] systems, carbocation rearrangements dominate, leading to byproducts like 3-fluoro isomers .
- Mitigation : Low-temperature (−40°C) reactions with excess DAST suppress rearrangements, achieving >90% yield of the desired product .
Advanced: How can computational modeling guide the design of derivatives with enhanced stability?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-31G(d) to map transition states during fluorination. For example, calculations predict a 15 kcal/mol barrier for DAST-induced ring-opening, guiding solvent selection (e.g., non-polar solvents lower activation energy) .
- MD Simulations : Molecular dynamics (AMBER) assess conformational flexibility. Fluorinated analogs show reduced ring puckering amplitude, enhancing thermal stability .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
